Cannabinol

Übersicht

Beschreibung

Cannabinol is a mildly psychoactive cannabinoid derived from the Cannabis sativa plant. It was first discovered in 1896 by Thomas Barlow Wood, W.T. Newton Spivey, and Thomas Easterfield. Unlike delta-9-tetrahydrothis compound, this compound has a lower affinity for cannabinoid receptors, resulting in milder effects .

Wissenschaftliche Forschungsanwendungen

Cannabinol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in analytischen Studien und für die Synthese neuer Cannabinoide verwendet.

Biologie: Untersucht wird seine Interaktion mit dem Endocannabinoid-System und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich Neuroprotektion, entzündungshemmender Eigenschaften und Appetitanregung.

Industrie: Verwendung bei der Entwicklung von Cannabis-basierten Produkten und Pharmazeutika .

5. Wirkmechanismus

This compound wirkt als partieller Agonist an beiden CB1- und CB2-Rezeptoren, die Teil des Endocannabinoid-Systems sind. Es hemmt die Adenylylcyclase-Aktivierung und reduziert die Umwandlung von ATP zu cyclischem Adenosinmonophosphat (cAMP). Diese Modulation von Signalwegen führt zu seinen verschiedenen physiologischen Wirkungen .

Ähnliche Verbindungen:

Delta-9-Tetrahydrothis compound: Bekannt für seine psychoaktiven Wirkungen.

Cannabidiol: Nicht-psychoaktiv und wird umfassend für sein therapeutisches Potenzial untersucht.

Cannabigerol: Ein Vorläufer anderer Cannabinoide mit seinen eigenen einzigartigen Wirkungen.

Vergleich: this compound ist einzigartig in seiner milden Psychoaktivität und seiner geringeren Affinität zu Cannabinoid-Rezeptoren im Vergleich zu Delta-9-Tetrahydrothis compound. Im Gegensatz zu Cannabidiol hat this compound einige psychoaktive Eigenschaften, wenn auch viel milder. Cannabigerol hingegen dient als Vorläufer sowohl von this compound als auch anderen Cannabinoiden, was es zu einer Schlüsselverbindung in der Cannabinoid-Biosynthese macht .

Wirkmechanismus

Target of Action

Cannabinol (CBN) is a mildly psychoactive cannabinoid that acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in numerous physiological processes .

Mode of Action

CBN interacts with its targets, the CB1 and CB2 receptors, through a mechanism known as partial agonism This interaction with the ECS constitutes the primary mode of action for CBN . Additionally, CBN has been found to activate the TRPV2 receptor, which generally activates when high temperatures impact your skin .

Biochemical Pathways

The interaction of CBN with the CB1 and CB2 receptors triggers downstream signaling pathways that can influence various physiological processes . .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of CBN are crucial for understanding its bioavailability and therapeutic potential. Detailed information on the adme properties of cbn is currently limited

Result of Action

CBN has been found to have neuroprotective effects, achieved by preventing mitochondrial dysfunction . It also has the potential to reduce the proliferation of various cancer cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CBN. For instance, common field stresses like drought can alter the cannabinoid production in the cannabis plant, significantly impacting the concentration of cannabinoids like CBN . Moreover, the combined action of terpenes and phytocannabinoids in the cannabis plant, known as the “entourage effect,” can result in effects that exceed the sum of their separate contributions .

Biochemische Analyse

Biochemical Properties

Cannabinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent agonist of the Transient Receptor Potential (TRP) class of cation channels, the α2-adrenergic receptor, and a moderate antagonist of the serotonin 1A receptor . These interactions influence numerous neuromodulatory processes .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the α2-adrenergic receptor affects blood pressure, while its antagonistic action on the serotonin 1A receptor can influence mood and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its agonistic action on the TRP class of cation channels and the α2-adrenergic receptor, and its antagonistic action on the serotonin 1A receptor, are examples of these molecular interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cannabinol can be synthesized through the oxidative degradation of delta-9-tetrahydrothis compound. This process involves the aromatization of its natural precursor or its analogues . The reaction conditions typically include exposure to air or oxygen, sometimes facilitated by light or heat.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plant material. This can be achieved through various methods, including supercritical fluid extraction and chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form tetrahydrothis compound.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products:

Oxidation: Formation of oxidized derivatives like HU-345.

Reduction: Conversion to tetrahydrothis compound.

Substitution: Formation of various substituted cannabinoids.

Vergleich Mit ähnlichen Verbindungen

Delta-9-tetrahydrocannabinol: Known for its psychoactive effects.

Cannabidiol: Non-psychoactive and widely studied for its therapeutic potential.

Cannabigerol: A precursor to other cannabinoids with its own unique effects.

Comparison: this compound is unique in its mild psychoactivity and lower affinity for cannabinoid receptors compared to delta-9-tetrahydrothis compound. Unlike cannabidiol, this compound has some psychoactive properties, though much milder. Cannabigerol, on the other hand, serves as a precursor to both this compound and other cannabinoids, making it a key compound in cannabinoid biosynthesis .

Eigenschaften

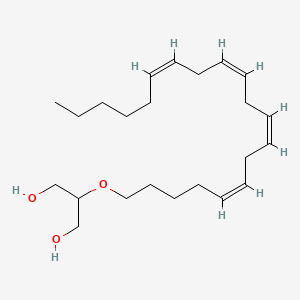

IUPAC Name |

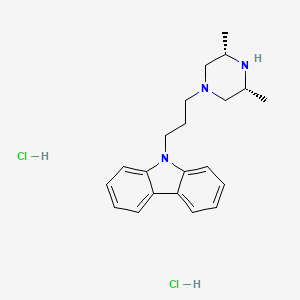

6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGLYOIFKLUMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048996 | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

365 °F at 0.05 mmHg (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

521-35-7 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cannabinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYP6MC9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

169 to 171 °F (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

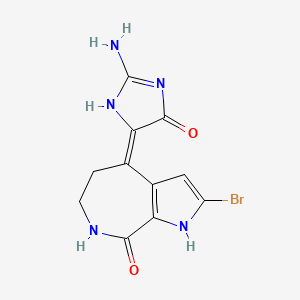

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

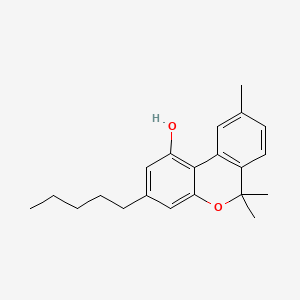

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)

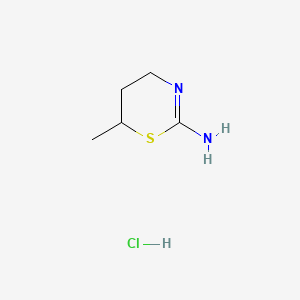

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)